molecular formula C17H16ClN5O B2492381 5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923684-38-2

5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2492381
CAS No.: 923684-38-2
M. Wt: 341.8
InChI Key: HMQDDPWVSQCTNO-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction between an azide and an alkyne.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the triazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group or the triazole ring.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized in various ways.

Biology

In biology, triazole derivatives are known for their antimicrobial and antifungal properties. This compound may exhibit similar activities and could be studied for its potential as a therapeutic agent.

Medicine

In medicine, triazole derivatives are used in the development of drugs for various diseases. This compound could be investigated for its potential as an anti-cancer, anti-inflammatory, or antiviral agent.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family.

    Fluconazole: A triazole antifungal drug.

    Rufinamide: A triazole derivative used as an anticonvulsant.

Uniqueness

5-amino-N-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11-2-4-12(5-3-11)10-23-16(19)15(21-22-23)17(24)20-14-8-6-13(18)7-9-14/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQDDPWVSQCTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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